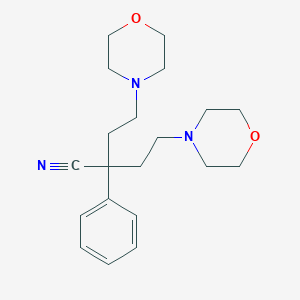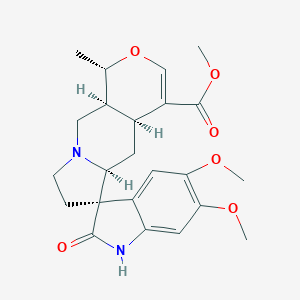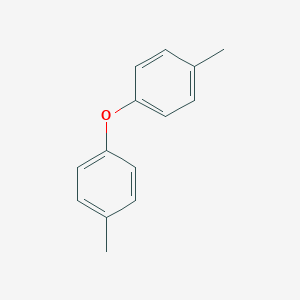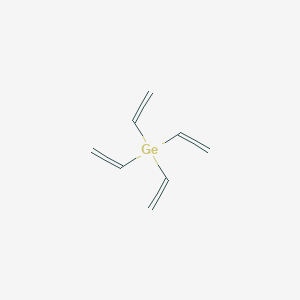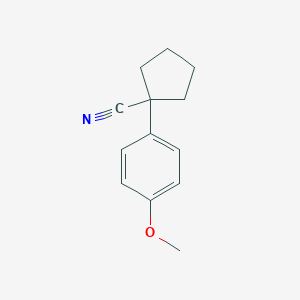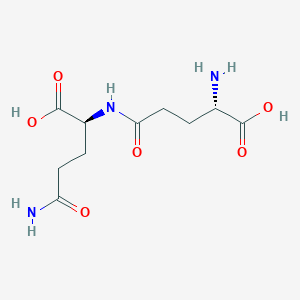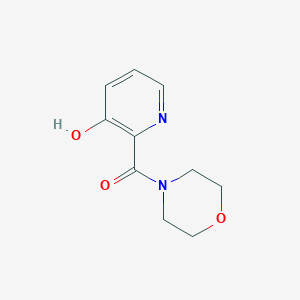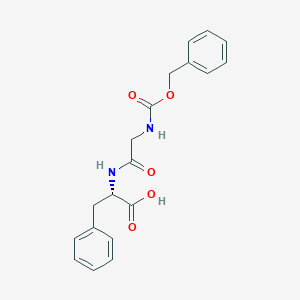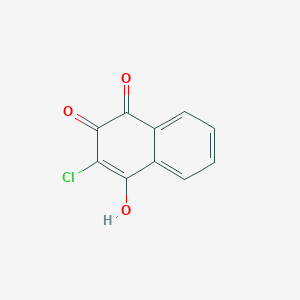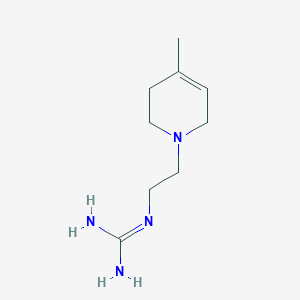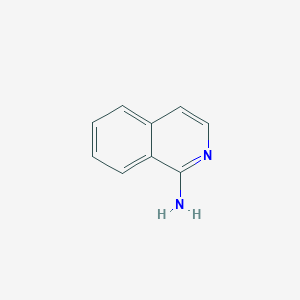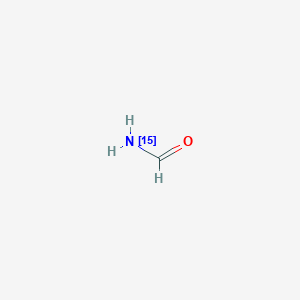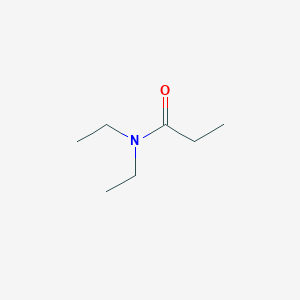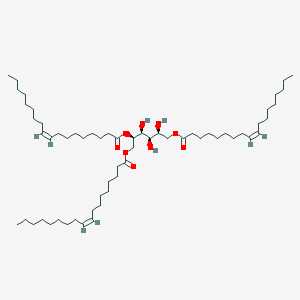
D-Glucitol trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol trioleate, also known as Olean, is a sugar alcohol ester that is widely used in various industries such as food, cosmetics, and pharmaceuticals. It is synthesized by the esterification of oleic acid with D-glucitol. In recent years, D-Glucitol trioleate has gained significant attention in the scientific community due to its potential applications in drug delivery and as a surfactant.
Mecanismo De Acción
The mechanism of action of D-Glucitol trioleate is not fully understood. However, it is believed to act as a solubilizer, facilitating the dissolution of poorly soluble drugs. It may also act as a surfactant, reducing the surface tension between the drug and the surrounding medium, thereby improving its dispersibility.
Efectos Bioquímicos Y Fisiológicos
D-Glucitol trioleate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. It is rapidly metabolized by the body, and its breakdown products are excreted through the urine. Additionally, D-Glucitol trioleate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-Glucitol trioleate has several advantages for use in lab experiments. It is easy to handle and has excellent stability, making it suitable for long-term storage. Additionally, it is relatively inexpensive compared to other surfactants and can be easily synthesized in the lab. However, D-Glucitol trioleate has some limitations, including its low solubility in water and its potential to form aggregates at high concentrations.
Direcciones Futuras
There are several potential future directions for research on D-Glucitol trioleate. One area of interest is its use in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of D-Glucitol trioleate and its potential applications in various industries. Finally, research is needed to optimize the synthesis of D-Glucitol trioleate and to develop more efficient and environmentally friendly methods of production.
Métodos De Síntesis
The synthesis of D-Glucitol trioleate involves the reaction of oleic acid with D-glucitol in the presence of a catalyst. The reaction is carried out at high temperature and pressure to achieve maximum yield. The resulting product is a clear, colorless liquid with low viscosity and excellent stability.
Aplicaciones Científicas De Investigación
D-Glucitol trioleate has been extensively studied for its potential applications in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it an ideal candidate for use in oral and parenteral formulations. Additionally, D-Glucitol trioleate has been investigated as a surfactant in various applications, including emulsification, wetting, and dispersing.
Propiedades
Número CAS |
1333-71-7 |
|---|---|
Nombre del producto |
D-Glucitol trioleate |
Fórmula molecular |
C60H110O9 |
Peso molecular |
975.5 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5R)-2,3,4-trihydroxy-5,6-bis[[(Z)-octadec-9-enoyl]oxy]hexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H110O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)67-52-54(61)59(65)60(66)55(69-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-68-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61,65-66H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
Clave InChI |
AYVAETAZELCLHP-ADSICKODSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)O)O |
Otros números CAS |
1333-71-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



